molecular formula C7H8N2O3S B2670717 Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate CAS No. 56934-75-9

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate

Cat. No. B2670717
CAS RN: 56934-75-9
M. Wt: 200.21
InChI Key: KWKACWDGORYKKM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate is represented by the linear formula C7H8N2O3S . This compound is part of the larger family of thiazole derivatives, which are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Inhibitors in Medicinal Chemistry

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and its derivatives have been studied for their potential as inhibitors in medicinal chemistry. For example, a study by Navarrete-Vázquez et al. (2012) synthesized derivatives of ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and evaluated them as protein-tyrosine phosphatase 1B inhibitors, with significant inhibitory activity observed.

Synthesis of Novel Compounds

Various studies have focused on the synthesis of novel compounds using ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate. For instance, Adib et al. (2007) described a novel synthesis of highly functionalized thiazolo[3,2-a]pyrimidines using a one-pot, three-component reaction involving ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate.

Antimicrobial Activities

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate derivatives have also been evaluated for their antimicrobial properties. Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins from ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and screened them for antibacterial and antifungal activities.

Anticancer Potential

Research has also been conducted to explore the anticancer potential of compounds derived from ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate. Mabkhot et al. (2019) synthesized a thiazolidinone derivative from ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate and found it to possess moderate cytotoxic activity, indicating potential as an anticancer agent.

Enzyme Inhibition Studies

Studies like Babar et al. (2017) have synthesized novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and evaluated their enzyme inhibition activities. They discovered significant inhibition towards α-glucosidase and β-glucosidase enzymes, indicating potential for therapeutic applications.

Future Directions

Thiazole derivatives, including Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate, present a promising area for future research due to their diverse biological activities . Further studies could focus on the synthesis of new thiazole derivatives, investigation of their biological activities, and exploration of their potential applications in medicinal chemistry.

properties

IUPAC Name

ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)9-7-8-3-4-13-7/h3-4H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKACWDGORYKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate

Citations

For This Compound
1
Citations
M Adib, M Nosrati, M Mahdavi, LG Zhu, P Mirzaei - Synlett, 2007 - thieme-connect.com
A novel synthesis of highly functionalized 5H-[1, 3] thiazolo [3, 2-a] pyrimidines is described via a one-pot, three-component addition reaction between isocyanides, dialkyl acetylene-…
Number of citations: 14 www.thieme-connect.com

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